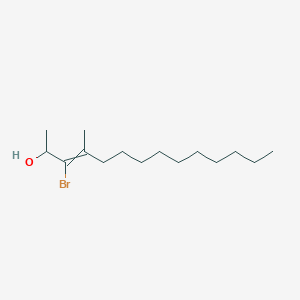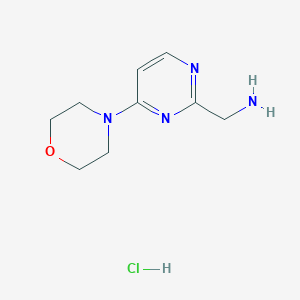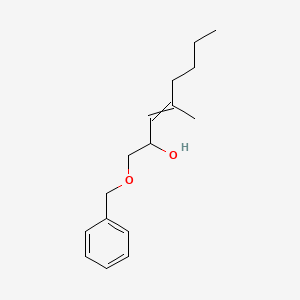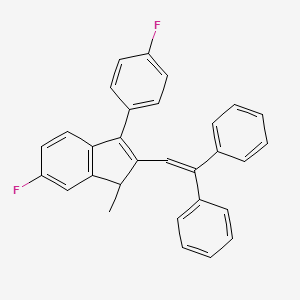![molecular formula C22H26N2O2 B14175661 N-(2-Cyanoethyl)-4'-(hexyloxy)[1,1'-biphenyl]-4-carboxamide CAS No. 920270-09-3](/img/structure/B14175661.png)
N-(2-Cyanoethyl)-4'-(hexyloxy)[1,1'-biphenyl]-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Cyanoethyl)-4’-(hexyloxy)[1,1’-biphenyl]-4-carboxamide is an organic compound with a complex structure that includes a biphenyl core, a hexyloxy group, and a cyanoethyl group
準備方法
The synthesis of N-(2-Cyanoethyl)-4’-(hexyloxy)[1,1’-biphenyl]-4-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the biphenyl core: This can be achieved through a Suzuki coupling reaction between a boronic acid and an aryl halide.
Introduction of the hexyloxy group: This step involves the alkylation of the biphenyl core with a hexyloxy group using an appropriate alkylating agent.
Attachment of the cyanoethyl group: The final step involves the addition of the cyanoethyl group through a nucleophilic substitution reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
化学反応の分析
N-(2-Cyanoethyl)-4’-(hexyloxy)[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanoethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
N-(2-Cyanoethyl)-4’-(hexyloxy)[1,1’-biphenyl]-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Industry: Used in the development of advanced materials, including polymers and liquid crystals, due to its unique structural properties.
作用機序
The mechanism of action of N-(2-Cyanoethyl)-4’-(hexyloxy)[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The cyanoethyl group can act as a nucleophile, participating in various biochemical reactions. The biphenyl core provides structural stability and can interact with hydrophobic regions of biological macromolecules, influencing their function. The hexyloxy group can enhance the compound’s solubility and membrane permeability, facilitating its transport within biological systems.
類似化合物との比較
N-(2-Cyanoethyl)-4’-(hexyloxy)[1,1’-biphenyl]-4-carboxamide can be compared with other similar compounds, such as:
N-(2-Cyanoethyl)-4’-(methoxy)[1,1’-biphenyl]-4-carboxamide: Similar structure but with a methoxy group instead of a hexyloxy group, which may affect its solubility and reactivity.
N-(2-Cyanoethyl)-4’-(ethoxy)[1,1’-biphenyl]-4-carboxamide: Contains an ethoxy group, leading to different physical and chemical properties.
N-(2-Cyanoethyl)-4’-(butoxy)[1,1’-biphenyl]-4-carboxamide: The butoxy group provides different steric and electronic effects compared to the hexyloxy group.
The uniqueness of N-(2-Cyanoethyl)-4’-(hexyloxy)[1,1’-biphenyl]-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it suitable for a wide range of applications.
特性
CAS番号 |
920270-09-3 |
|---|---|
分子式 |
C22H26N2O2 |
分子量 |
350.5 g/mol |
IUPAC名 |
N-(2-cyanoethyl)-4-(4-hexoxyphenyl)benzamide |
InChI |
InChI=1S/C22H26N2O2/c1-2-3-4-5-17-26-21-13-11-19(12-14-21)18-7-9-20(10-8-18)22(25)24-16-6-15-23/h7-14H,2-6,16-17H2,1H3,(H,24,25) |
InChIキー |
ZRBHEQMHWULOHQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


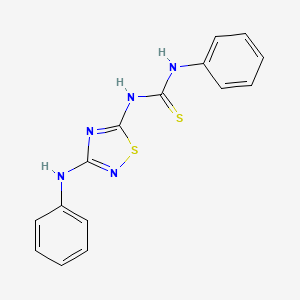
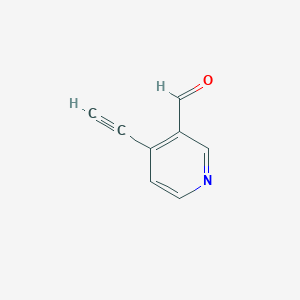
![{2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane](/img/structure/B14175606.png)
![N'-[4-(2,4-dichlorophenoxy)butanoyl]cyclobutanecarbohydrazide](/img/structure/B14175610.png)
![3,4-Dibromo-1-ethenyl-5-[(prop-2-en-1-yl)sulfanyl]-1H-pyrazole](/img/structure/B14175613.png)
![1,1-Dihexyl-2,5-bis[4-(trimethylsilyl)phenyl]silolane](/img/structure/B14175624.png)
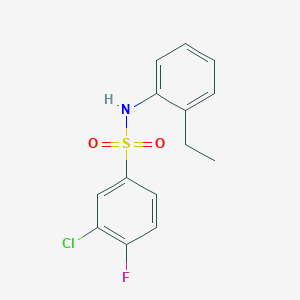
![1-Butyl-1,5,6,7-tetrahydropyrrolo[1,2-a]imidazol-4-ium chloride](/img/structure/B14175638.png)
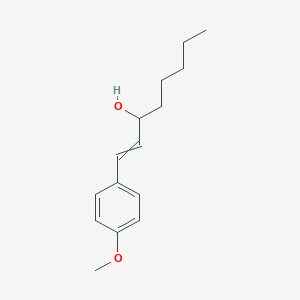
![{[9-([1,1'-Biphenyl]-4-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B14175650.png)
